molecular formula C12H13N3O2 B1487818 1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338688-36-0

1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1487818
CAS No.: 1338688-36-0
M. Wt: 231.25 g/mol
InChI Key: YGDIZFWKRGCEHM-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a methylene-linked 2,4-dimethylphenyl group at the N1 position and a carboxylic acid moiety at the C4 position of the triazole ring. Its molecular formula is C₁₂H₁₃N₃O₂, with a molar mass of 231.25 g/mol. The compound is of interest in medicinal chemistry due to the versatility of the triazole scaffold in drug design, particularly in targeting enzymes or receptors through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-4-10(9(2)5-8)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDIZFWKRGCEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • Structure : The compound features a triazole ring substituted with a carboxylic acid group and a 2,4-dimethylphenyl moiety.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through the reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
  • Introduction of the Carboxylic Acid Group : This is generally accomplished through hydrolysis or direct functionalization methods.

Biological Activity Overview

This compound exhibits various biological activities including:

  • Antimicrobial Activity : Effective against several bacterial and fungal strains.
  • Anticancer Properties : Demonstrated selective cytotoxicity in various cancer cell lines.
  • Anti-inflammatory Effects : Potentially useful in reducing inflammation markers.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • DNA Interaction : It has been shown to induce DNA damage and apoptosis in certain cancer cell lines without direct intercalation into DNA.

Anticancer Activity

A study evaluated the antiproliferative effects of various triazole derivatives including this compound on different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin. Morphological changes indicative of apoptosis were observed in treated cells, including membrane blebbing and chromatin condensation .

Antimicrobial Properties

Research has shown that derivatives of triazole compounds possess notable antimicrobial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in Jurkat T-cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro

Scientific Research Applications

Introduction to 1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

This compound is a member of the triazole family, which is known for its significant applications in medicinal chemistry and agriculture. This compound features a triazole ring, which is recognized for its diverse biological activities. The molecular formula of this compound is C12_{12}H13_{13}N3_3O2_2, with a molecular weight of 231.25 g/mol.

Pharmaceutical Applications

This compound has been investigated for its potential as an antimicrobial agent. Triazole derivatives are known for their antifungal properties, and this compound may exhibit similar effects due to the presence of the triazole ring structure. Research indicates that modifications in the phenyl ring can enhance the bioactivity of triazoles against various pathogens.

Case Studies:

  • Antifungal Activity : A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida species. The structural modifications in compounds like this compound could lead to enhanced efficacy against resistant strains.

Agricultural Applications

The compound's ability to inhibit certain fungal pathogens makes it a candidate for agricultural fungicides. Its application can help in managing diseases in crops caused by fungi.

Case Studies:

  • Fungicidal Properties : Research has shown that similar triazole compounds are effective against plant pathogens such as Fusarium and Botrytis species. The efficacy of this compound in field trials could provide insights into its practical applications in agriculture.

Material Science

The unique properties of triazoles also lend themselves to applications in material science, particularly in the development of polymers and coatings with antimicrobial properties.

Case Studies:

  • Polymer Development : Triazole-containing polymers have been studied for their mechanical properties and resistance to microbial growth. The incorporation of this compound into polymer matrices could enhance performance characteristics.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS 1017470-70-0)
  • Structure : Features a 5-ethyl substituent instead of the methylene-linked 2,4-dimethylphenyl group.
  • Molecular Formula : C₁₃H₁₅N₃O₂ (MW: 245.28 g/mol).
  • The absence of a methylene bridge may limit conformational flexibility .
1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS 950271-96-2)
  • Structure : 3,4-Dimethylphenyl substituent at N1.
  • Properties: Predicted pKa of 3.26, suggesting moderate acidity.
1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Structure : 5-Formyl and 4-ethoxyphenyl groups.
  • Tautomerism : Exists in equilibrium with a cyclic hemiacetal tautomer (20% in solution), which is absent in the target compound. The formyl group increases reactivity, enabling participation in Schiff base formation .
Antimicrobial Activity
  • 1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid: Demonstrates broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Vibrio cholerae) pathogens. The amino group enhances hydrogen bonding with microbial targets, a feature absent in the methyl-substituted target compound .
Therapeutic Targets
  • Wnt/β-Catenin Pathway Inhibitors : Analogs like 1-(2,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (2m) exhibit activity in glucose and lipid metabolism modulation. The methyl group at C5 fine-tunes steric effects without compromising metabolic stability .
  • The biphenyl group enhances π-π stacking interactions, unlike the simpler dimethylphenyl group in the target compound .
Physicochemical Properties
Compound Molecular Weight (g/mol) Predicted logP Solubility (mg/mL)
Target Compound 231.25 2.8 ~10 (DMSO)
1-(2,4-Dimethylphenyl)-5-ethyl 245.28 3.5 ~5 (DMSO)
1-(3,4-Dimethylphenyl) 217.22 2.4 ~15 (DMSO)
1-(4-Ethoxyphenyl)-5-formyl 264.23 2.1 ~20 (MeOH)
  • Key Trends : Bulky substituents (e.g., ethyl) increase hydrophobicity (higher logP), while polar groups (e.g., formyl) enhance solubility. The target compound balances moderate logP and solubility .

Structural and Crystallographic Insights

  • 1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid: X-ray crystallography reveals a kink-like conformation with intramolecular N–H···N and O–H···O hydrogen bonds. The absence of such bonds in the target compound (due to methyl groups) may reduce crystal packing efficiency .
  • Tautomerism : The 5-formyl analog exhibits ring-chain tautomerism, whereas the target compound’s structure remains rigid, favoring stability in biological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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